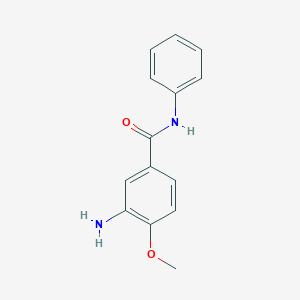

3-Amino-4-methoxybenzanilide

Übersicht

Beschreibung

Cadrofloxacin ist ein Fluoroquinolon-Antibiotikum, das für seine breite antibakterielle Aktivität bekannt ist. Es ist wirksam gegen sowohl aerobe als auch anaerobe grampositive und gramnegative Bakterien. Cadrofloxacin wird hauptsächlich zur Behandlung verschiedener bakterieller Infektionen eingesetzt, einschließlich derer, die die Atemwege, die Harnwege, die Haut und das Weichteilgewebe betreffen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cadrofloxacin umfasst mehrere Schritte, beginnend mit der Herstellung der Chinolon-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Chinolon-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Chinolon-Ring zu bilden.

Einführung des Fluoratoms: Die Fluorierung wird typischerweise unter kontrollierten Bedingungen mit Reagenzien wie Diethylaminoschwefeltrifluorid (DAST) erreicht.

Piperazin-Ring-Addition: Der Piperazin-Ring wird durch nukleophile Substitutionsreaktionen eingeführt.

Letzte Modifikationen: Zusätzliche funktionelle Gruppen werden hinzugefügt, um die antibakterielle Aktivität und die pharmakokinetischen Eigenschaften der Verbindung zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cadrofloxacin beinhaltet typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet:

Batch-Verfahren: Reaktionen werden in großen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

Cadrofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cadrofloxacin kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolon-Kern oder andere funktionelle Gruppen verändern.

Substitution: Nukleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Cadrofloxacin, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Cadrofloxacin hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Fluorochinolonen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf bakterielle Zellprozesse und Resistenzmechanismen.

Medizin: Wird in klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Behandlung bakterieller Infektionen zu bewerten.

Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt

Wirkmechanismus

Cadrofloxacin übt seine antibakterielle Wirkung aus, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt. Diese Enzyme sind für die DNA-Replikation, -Transkription und -Reparatur unerlässlich. Durch die Bindung an diese Enzyme verhindert Cadrofloxacin die Superspiralisierung und Entspiralisierung der bakteriellen DNA, was zur Hemmung der DNA-Synthese und letztendlich zum Absterben der Bakterienzelle führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cadrofloxacin involves multiple steps, starting from the preparation of the quinolone core structure. The key steps include:

Formation of the Quinolone Core: This involves the cyclization of a suitable precursor to form the quinolone ring.

Introduction of the Fluorine Atom: Fluorination is typically achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Piperazine Ring Addition: The piperazine ring is introduced through nucleophilic substitution reactions.

Final Modifications: Additional functional groups are added to enhance the antibacterial activity and pharmacokinetic properties of the compound.

Industrial Production Methods

Industrial production of cadrofloxacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

Cadrofloxacin undergoes various chemical reactions, including:

Oxidation: Cadrofloxacin can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the quinolone core or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of cadrofloxacin, which may have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Amino-4-methoxybenzanilide

The synthesis of this compound typically involves the reaction of 3-nitro-4-X-benzoic acid with aniline under specific conditions to yield the desired product. A notable method includes:

- Preparation of 3-nitro-4-X-benzanilide : Reacting 3-nitro-4-X-benzoic acid with aniline.

- Methoxylation : The resulting compound undergoes methoxylation using methyl alcohol in the presence of alkaline reagents.

- Reduction : A subsequent reduction step yields this compound, often employing hydrogenation techniques that are more environmentally friendly compared to traditional methods .

Pharmaceuticals

This compound is utilized in the pharmaceutical industry primarily as an intermediate for synthesizing various drugs. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Dyes and Pigments

This compound serves as a precursor in the synthesis of azo dyes. For instance, it has been involved in the production of PR146 dye through diazotization and coupling reactions, which are crucial for creating vibrant colors used in textiles and other materials .

Research and Development

In research settings, this compound is employed to investigate chemical reactions involving amine functionalities. Its role as a building block in organic synthesis makes it valuable for developing new compounds with specific properties.

Case Study 1: Synthesis of PR146 Dye

A study demonstrated the synthesis process of PR146 from this compound through diazotization followed by coupling reactions with naphthol derivatives. This highlighted the compound's utility in producing commercially relevant dyes with high stability and colorfastness .

Case Study 2: Pharmaceutical Applications

Research has shown that derivatives of this compound exhibit significant biological activity. For example, a derivative was tested for anti-inflammatory effects in animal models, showing promising results that warrant further investigation for potential therapeutic applications.

Wirkmechanismus

Cadrofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By binding to these enzymes, cadrofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of DNA synthesis and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Fluoroquinolon mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Levofloxacin: Ein Fluoroquinolon mit einem breiteren Wirkungsspektrum und einem anderen Nebenwirkungsprofil.

Moxifloxacin: Bekannt für seine verbesserte Aktivität gegen grampositive Bakterien und Anaerobier.

Einzigartigkeit von Cadrofloxacin

Cadrofloxacin ist einzigartig aufgrund seiner ausgeglichenen Aktivität gegen sowohl grampositive als auch gramnegative Bakterien, was es zu einer vielseitigen Option für die Behandlung einer Vielzahl von Infektionen macht. Darüber hinaus ermöglichen seine pharmakokinetischen Eigenschaften eine effektive orale Verabreichung und eine gute Gewebsdurchdringung .

Biologische Aktivität

3-Amino-4-methoxybenzanilide, also known by its CAS number 120-35-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 242.27 g/mol |

| CAS Number | 120-35-4 |

| Boiling Point | Not available |

| Purity | Typically >99% |

Research indicates that derivatives of benzanilide, including this compound, may exert antiviral effects by enhancing intracellular levels of APOBEC3G (A3G) , a protein known for its role in inhibiting viral replication. Specifically, A3G can inhibit the replication of various viruses, including Hepatitis B virus (HBV), by inducing hypermutation in viral genomes and interfering with reverse transcription processes .

Study on Antiviral Properties

A pivotal study investigated the antiviral properties of several N-phenylbenzamide derivatives against HBV. The findings indicated that these compounds could significantly increase intracellular A3G levels, leading to enhanced antiviral activity. The study's results suggest that the mechanism may involve both deaminase-dependent and independent pathways for inhibiting HBV replication .

Toxicological Assessment

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests conducted in animal models showed no significant adverse effects at therapeutic doses. This aspect is crucial for considering the compound's potential use in clinical settings .

Future Directions and Applications

Given the promising results from related compounds, further research into this compound is warranted. Potential applications include:

- Antiviral Drug Development : Investigating its efficacy against other viral infections beyond HBV.

- Mechanistic Studies : Understanding the precise molecular mechanisms through which it enhances A3G activity.

- Formulation Studies : Developing stable formulations for clinical use.

Eigenschaften

IUPAC Name |

3-amino-4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQDVIHBXWNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051607 | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzamide, 3-amino-4-methoxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120-35-4 | |

| Record name | 3-Amino-4-methoxy-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-amino-4-methoxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-methoxybenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHOXYBENZANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y646AW8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.